molecular formula C9H20N2O B1418619 2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol CAS No. 1153893-89-0

2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol

カタログ番号: B1418619
CAS番号: 1153893-89-0
分子量: 172.27 g/mol
InChIキー: KJXCUZCROJYXOO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. This organonitrogen compound features a piperidine ring, a privileged scaffold in drug discovery. Heterocyclic structures like the piperidine ring are found in over 85% of all FDA-approved pharmaceutical drugs, underscoring their fundamental importance in the development of new therapeutic agents . The specific substitution pattern of this compound, including the 1-methylpiperidin-4-yl group and the amino alcohol functionality, makes it a valuable intermediate or precursor for synthesizing more complex molecules. This compound is representative of a class of small molecules investigated for their potential biological activity. Piperidine-containing compounds are frequently explored in oncology research for their ability to interact with various biological targets, including enzymes and receptors . Furthermore, structurally similar analogs, such as those featuring an amino-propanol chain linked to a nitrogen heterocycle, are being studied for their roles in immune modulation. Recent research has identified related small molecules that can inhibit FoxP3, a key transcription factor in regulatory T cells (Tregs), thereby potentially enhancing anti-tumor immune responses . As such, this compound serves as a critical building block for researchers developing novel small-molecule therapies for cancer and autoimmune diseases . Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

特性

IUPAC Name

2-[(1-methylpiperidin-4-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8(7-12)10-9-3-5-11(2)6-4-9/h8-10,12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXCUZCROJYXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Step 1: Synthesis of Compound III

  • Reaction: Compound II is reacted with chloroform in the presence of a base (alkali 1).
  • Bases Used: 1,8-diazabicycloundec-7-ene (DBU), sodium hydroxide, methyllithium, n-butyllithium, sodium bis(trimethylsilyl)amide, or lithium bis(trimethylsilyl)amide.
  • Conditions:
    • When DBU or sodium hydroxide is used, molar ratio compound II:base = 1:1.0–1.2, temperature -20 °C to 0 °C.
    • When stronger bases like methyllithium are used, additives such as trimethylchlorosilane or triisopropoxytitanium chloride are added, temperature -100 °C to -20 °C.
  • Purpose: This step introduces a chloroform-derived moiety to compound II, forming compound III.

Step 2: Conversion to Compound IV

  • Reaction: Compound III is dissolved in methanol or ethanol and reacted with sodium azide under basic conditions (alkali 2).
  • Bases Used: DIPEA (N,N-diisopropylethylamine) or DBU.
  • Conditions:
    • Reaction temperature maintained below 30 °C during base addition.
    • Stirring at 25–50 °C for 15 to 48 hours depending on base used.
  • Workup: Reaction mixture is quenched with saturated ammonium chloride, extracted with methyl tert-butyl ether, washed with brine, and purified by column chromatography.
  • Yield: Approximately 48–55% yield of compound IV as a colorless oily substance.

Step 3: Reduction to Compound I

  • Reaction: Compound IV is subjected to reduction using a suitable reducing agent to simultaneously reduce three functional groups.
  • Result: Formation of 2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol with yields exceeding 80% in this step.
  • Overall Yield: Total yield over the three steps exceeds 40%.

Summary Table of Preparation Conditions

Step Starting Material Reagents/Conditions Base (Alkali) Temperature (°C) Yield (%) Notes
1 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester (II) Chloroform, base 1, optional additives (TMSCl, Ti(OiPr)3Cl) DBU, NaOH, MeLi, n-BuLi, LiHMDS -100 to 0 Not specified Formation of compound III
2 Compound III Sodium azide in MeOH or EtOH, base 2 DIPEA or DBU 25 to 50 48–55 Formation of compound IV
3 Compound IV Reducing agent (unspecified) - Ambient >80 Final reduction to compound I

Research Findings and Advantages

  • The described method is novel and fills a gap in the literature where no prior synthesis of this compound was reported.
  • The simultaneous reduction of multiple groups in the last step is efficient and yields high purity product.
  • The reaction conditions are mild, requiring no specialized equipment.
  • Raw materials are commercially available or easily synthesized.
  • The overall synthetic route is concise and suitable for laboratory-scale preparation.

Additional Notes

  • The patent emphasizes the importance of controlling reaction temperatures and molar ratios to achieve optimal yields.
  • Purification typically involves standard organic workup and column chromatography.
  • The compound is of interest as a molecular building block for drug development due to its piperidine ring and amino-propanol functionality.

This comprehensive preparation method provides a reliable and efficient synthetic route to this compound, supporting further research and pharmaceutical applications.

化学反応の分析

Types of Reactions

2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated versions .

科学的研究の応用

Structural Information

  • Molecular Formula : C9H20N2O
  • SMILES : CC(CO)NC1CCN(CC1)C
  • InChI : InChI=1S/C9H20N2O/c1-8(7-12)10-9-3-5-11(2)6-4-9/h8-10,12H,3-7H2,1-2H3
  • InChI Key : KJXCUZCROJYXOO-UHFFFAOYSA-N

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, including oxidation and nucleophilic substitution, makes it valuable for creating derivatives that can be used in further research or industrial applications.

Biology

Biologically, 2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol is employed in studies related to:

  • Enzyme Interactions : It aids in understanding how certain enzymes function and interact with substrates.
  • Receptor Binding Studies : The compound's interactions with various receptors can provide insights into drug design and pharmacology.

Medicine

The compound is under investigation for its potential therapeutic effects in treating neurological disorders. Its mechanism involves modulation of specific molecular targets, influencing biological pathways related to signal transduction and metabolic processes .

Industry

In industrial applications, it is utilized in the production of specialty chemicals and pharmaceuticals. The compound's unique properties allow it to be tailored for specific functions in various formulations.

Unique Features

The unique arrangement of functional groups in this compound distinguishes it from similar compounds, conferring distinct chemical and biological properties that are valuable for targeted research and applications .

作用機序

The mechanism of action of 2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

類似化合物との比較

Table 1: Molecular Comparison of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₉H₂₀N₂O 172.27 Piperidine, secondary amine, primary alcohol
N,N-dimethyl-4-[(propan-2-yl)amino]methyl]aniline C₁₃H₂₁N₃ 207.33 Aniline, tertiary amine, isopropyl amine
1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one C₁₅H₂₁N₃O 257.35 Piperazine, ketone, phenylalkyl chain
1-{5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine C₁₁H₁₉N₅O 237.31 Oxadiazole, cyclopentyl amine, dimethylamino
1-(4-methylpiperidin-1-yl)-4-phenylbutan-1-one C₁₆H₂₃NO 245.36 Piperidine, ketone, phenylbutyl chain
N-(propan-2-yl)quinoline-2-carboxamide C₁₃H₁₄N₂O 214.27 Quinoline, amide, isopropyl group
[1-(pyrimidin-2-yl)piperidin-4-yl]methanol C₁₀H₁₅N₃O 193.25 Piperidine, pyrimidine, primary alcohol

Key Observations:

Core Heterocycle: The target compound and three others (entries 3, 4, 7) feature a piperidine/piperazine core, while others utilize aniline, oxadiazole, or quinoline. Piperidine derivatives are more likely to exhibit CNS activity due to blood-brain barrier permeability . Compounds with aromatic heterocycles (e.g., quinoline in entry 5) may display enhanced receptor binding but reduced solubility.

Functional Groups :

  • The primary alcohol in the target compound and entry 7 increases hydrophilicity compared to ketone-containing analogs (entries 3, 4). This suggests better aqueous solubility (~50–100 mg/mL estimated) than lipophilic analogs like entry 4 (solubility <10 mg/mL) .
  • Secondary amines (target compound) versus tertiary amines (entry 1) or amides (entry 5) influence basicity and metabolic stability. Secondary amines are more prone to oxidation but may exhibit stronger hydrogen-bonding interactions.

Molecular Weight and Drug-Likeness :

  • The target compound (172.27 g/mol) falls below Lipinski’s 500 Da threshold, favoring oral bioavailability. Larger compounds like entry 3 (257.35 g/mol) may face absorption challenges.

Physicochemical and Pharmacokinetic Trends

  • LogP Predictions :
    • The target compound’s LogP (estimated 1.2–1.5) is lower than phenyl- or ketone-substituted analogs (e.g., entry 4: LogP ~2.8), indicating moderate lipophilicity suitable for balanced absorption .
  • Metabolic Stability :
    • Alcohol-containing compounds (target, entry 7) may undergo glucuronidation, while piperazine derivatives (entry 3) are susceptible to CYP450-mediated oxidation.

生物活性

2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol, also known as 3-amino-2-(1-methylpiperidin-4-yl)propan-1-ol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular structure of this compound includes an amino group and a hydroxyl group attached to a propanol backbone. Its molecular weight is approximately 157.25 g/mol. The compound is typically encountered as a colorless to pale yellow liquid and has been characterized by various analytical techniques including NMR and FTIR spectroscopy .

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. The compound's structural similarity to certain neurotransmitters allows it to bind to various receptors and enzymes, modulating their activity. This interaction can influence signal transduction pathways and metabolic processes within cells .

Enzyme Interactions

Research indicates that this compound may play a role in inhibiting certain enzymes, which is crucial for its potential therapeutic effects. For instance, studies have shown its involvement in cholinesterase inhibition, which is significant for treating neurodegenerative diseases such as Alzheimer's .

Receptor Binding

The compound has been investigated for its binding affinity to various receptors, including those involved in the central nervous system (CNS). Preliminary studies suggest that it may exhibit activity at serotonin and dopamine receptors, which are critical targets in the treatment of mood disorders and schizophrenia .

Neuroprotective Effects

A study published in Molecular Structure Analysis highlighted the neuroprotective properties of this compound. It demonstrated that the compound could enhance neuronal survival in models of oxidative stress by modulating intracellular signaling pathways .

Antitumor Activity

In a recent investigation into antitumor properties, compounds structurally related to this compound showed promise in inhibiting tumor growth in xenograft models. The study reported dose-dependent effects on tumor volume reduction, suggesting that this class of compounds may be explored further for cancer therapies .

Research Findings Summary Table

Study Focus Findings Reference
Enzyme InhibitionInhibits acetylcholinesterase; potential for neurodegeneration treatment
Receptor InteractionBinds to serotonin and dopamine receptors
Neuroprotective EffectsEnhances neuronal survival under oxidative stress
Antitumor ActivityDose-dependent tumor growth inhibition in xenograft models

Q & A

Basic: What are the recommended synthetic routes for 2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol, and how can stereochemical purity be ensured?

Methodological Answer:
The synthesis typically involves reductive amination between 1-methylpiperidin-4-amine and a ketone precursor (e.g., 2-oxopropanol derivatives). To ensure stereochemical purity:

  • Use chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation .
  • Employ chiral chromatography (e.g., HPLC with amylose-based columns) for enantiomer separation .
  • Monitor reaction progress via 1H^1H-NMR to track amine coupling and confirm regioselectivity .

Basic: How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration using SHELXL for refinement .
  • Spectroscopy : Confirm functional groups via FT-IR (e.g., -OH stretch at ~3300 cm1^{-1}, piperidine ring vibrations at ~1450 cm1^{-1}) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS [M+H]+^+ peak at m/z 187.2) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Dynamic NMR : Detect conformational flexibility in piperidine rings causing split signals .
  • DFT calculations : Compare experimental 13C^{13}C-NMR shifts with computed values to validate tautomeric forms .
  • Crystallographic validation : Cross-check NMR/IR data with X-ray structures to resolve ambiguities (e.g., amine vs. hydroxyl proton assignment) .

Advanced: What strategies optimize enantiomeric excess (ee) in large-scale synthesis?

Methodological Answer:

  • Chiral auxiliaries : Introduce temporary stereogenic centers (e.g., Evans oxazolidinones) during ketone formation .
  • Enzymatic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
  • Crystallization-induced asymmetric transformation : Leverage racemization kinetics to enrich ee in solid phase .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to prevent inhalation (GHS H332) and minimize aerosol formation .
  • Storage : Keep at 2–8°C in airtight containers to prevent degradation .

Advanced: How can researchers design assays to evaluate its pharmacological activity against CNS targets?

Methodological Answer:

  • Receptor binding assays : Use radiolabeled ligands (e.g., 3H^3H-spiperone for dopamine D2_2 receptors) to measure affinity .
  • Functional assays : Monitor cAMP levels via BRET in HEK293 cells expressing GPCRs .
  • Metabolic stability : Assess hepatic clearance using microsomal incubations (e.g., human liver microsomes + NADPH) .

Advanced: What crystallographic challenges arise when resolving its polymorphs, and how are they addressed?

Methodological Answer:

  • Twinning : Use SHELXD for initial phase determination in twinned crystals .
  • Low-resolution data : Apply solvent flattening in SHELXE to improve electron density maps .
  • Disorder modeling : Refine partial occupancy of methyl groups in piperidine rings using restraints .

Basic: What are the compound’s stability profiles under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation : Expose to 0.1M HCl/NaOH (40°C, 24h) and analyze via HPLC for hydrolytic byproducts .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (~180°C) .
  • Light sensitivity : Store in amber vials; monitor UV-Vis spectra for photodegradation .

Advanced: How can computational modeling predict its metabolic pathways?

Methodological Answer:

  • CYP450 docking : Simulate interactions with CYP3A4/2D6 using AutoDock Vina to identify oxidation sites .
  • Metabolite prediction : Apply BioTransformer 3.0 to forecast Phase I/II metabolites (e.g., N-demethylation, glucuronidation) .
  • MD simulations : Track hydrogen bonding with UDP-glucuronosyltransferases to predict conjugation efficiency .

Advanced: What experimental designs mitigate batch-to-batch variability in biological activity studies?

Methodological Answer:

  • Quality control (QC) : Implement LC-MS purity checks (>98%) and residual solvent analysis (ICH Q3C guidelines) .
  • Bioactivity normalization : Use internal standards (e.g., reference inhibitors) in dose-response assays .
  • Stability-indicating methods : Validate HPLC methods per ICH Q2(R1) to detect degradants during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。